An In-depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: Properties, Synthesis, and Synthetic Utility
Introduction: In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures with tailored functions. Among these, pyridine derivatives hold a privileged position due to their prevalence in active pharmaceutical ingredients (APIs) and functional materials.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(2-Bromo-4-pyridyl)acetate (CAS No. 1234217-58-3), a versatile intermediate whose strategic placement of a reactive bromine atom and an ester functional group offers a wealth of synthetic opportunities. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this valuable compound, grounding theoretical knowledge in practical, field-proven insights.
Section 1: Core Physicochemical and Structural Properties
Methyl 2-(2-Bromo-4-pyridyl)acetate is a substituted pyridine derivative that serves as a key precursor in organic synthesis. Its structural attributes are fundamental to its reactivity and handling requirements.
Chemical Structure
The molecule consists of a pyridine ring brominated at the 2-position, with a methyl acetate group attached at the 4-position via a methylene bridge.
Caption: Chemical Structure of Methyl 2-(2-Bromo-4-pyridyl)acetate.
Identification and Physical Data
The key identifiers and physical properties of Methyl 2-(2-Bromo-4-pyridyl)acetate are summarized below. This data is crucial for sourcing, handling, and characterizing the compound.
| Property | Value | Reference(s) |
| CAS Number | 1234217-58-3 | [3][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [3][4][5] |
| Molecular Weight | 230.06 g/mol | [3][4][5] |
| IUPAC Name | methyl 2-(2-bromopyridin-4-yl)acetate | [4] |
| Physical Form | Liquid | [4] |
| Purity (Typical) | ≥97% | [3][4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][4][5] |
| InChI Key | UAFFLLDQVVGPDR-UHFFFAOYSA-N | [4][6] |
Section 2: Spectroscopic Characterization Profile
For any researcher, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for Methyl 2-(2-Bromo-4-pyridyl)acetate, providing a baseline for experimental validation. These predictions are based on established principles of NMR, IR, and MS for similarly substituted heterocyclic systems.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative, showing distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 ppm | Doublet (d) | ~5.2 Hz | Deshielded by the adjacent electronegative nitrogen atom. Coupled to H-5. |
| H-3 | ~7.3 ppm | Singlet (s) or narrow doublet | < 1.0 Hz | Located meta to the nitrogen and ortho to the bromine. Minimal coupling to other protons. |
| H-5 | ~7.1 ppm | Doublet of doublets (dd) | ~5.2, 1.5 Hz | Coupled to H-6 (ortho) and potentially a small long-range coupling to H-3. |
| -OCH₃ | ~3.7 ppm | Singlet (s) | N/A | Characteristic chemical shift for methyl ester protons. |
| -CH₂- | ~3.6 ppm | Singlet (s) | N/A | Methylene protons adjacent to both the pyridine ring and the ester carbonyl. |
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should reveal eight distinct signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~150 ppm | Carbon bearing the bromine atom, significantly deshielded. |
| C-6 | ~149 ppm | Aromatic carbon adjacent to nitrogen. |
| C-4 | ~145 ppm | Aromatic carbon bearing the acetate side chain. |
| C-3 | ~125 ppm | Aromatic CH carbon. |
| C-5 | ~123 ppm | Aromatic CH carbon. |
| -OCH₃ | ~52 ppm | Methyl ester carbon. |
| -CH₂- | ~40 ppm | Methylene bridge carbon. |
Infrared (IR) Spectroscopy
The IR spectrum, analyzed as a thin film, will display characteristic vibrations for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridyl) |
| ~2955 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1550 | C=C / C=N Stretch | Pyridine Ring |
| ~1250-1100 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would provide key information on the molecular weight and fragmentation patterns.
| m/z Value | Ion | Rationale |
| 231 / 229 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁸¹Br/⁷⁹Br). |
| 172 / 170 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical. |
| 150 | [M - Br]⁺ | Loss of the bromine atom, a common fragmentation pathway for bromo-aromatics. |
Section 3: Synthesis and Purification Protocol
Methyl 2-(2-Bromo-4-pyridyl)acetate is typically prepared via the esterification of its corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. This transformation is a fundamental and reliable reaction in organic synthesis.
Fischer Esterification Workflow
The workflow involves the acid-catalyzed reaction of the carboxylic acid with methanol. The causality is clear: the acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Workflow for the synthesis of Methyl 2-(2-Bromo-4-pyridyl)acetate.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, including in-process checks and final characterization to ensure purity and identity.
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Reaction Setup: To a solution of 2-(2-Bromo-4-pyridyl)acetic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature. Equip the flask with a reflux condenser.
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Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the polar carboxylic acid starting material (typically at the baseline) and the appearance of a less polar product spot (e.g., Rf ≈ 0.5) indicates reaction completion.
-
-
Aqueous Workup: After cooling the reaction to room temperature, carefully concentrate the methanol under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, ensuring the acid catalyst is neutralized.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Trustworthiness Check: The purpose of the extraction is to move the desired organic product from the aqueous phase to an immiscible organic solvent, leaving behind inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
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Final Validation: Combine the pure fractions and remove the solvent in vacuo to afford Methyl 2-(2-Bromo-4-pyridyl)acetate as a liquid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS, comparing the results to the expected data in Section 2.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 2-(2-Bromo-4-pyridyl)acetate stems from the orthogonal reactivity of its two primary functional groups. The C-Br bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, while the ester can be hydrolyzed or reduced.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1][10] This allows for the precise installation of diverse molecular fragments.
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